7-Bromo-2-(trifluoromethyl)quinazolin-4-amine
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Overview
Description
7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is a chemical compound with the molecular formula C9H5BrF3N3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 7th position and a trifluoromethyl group at the 2nd position on the quinazoline ring, along with an amine group at the 4th position .
Mechanism of Action
Target of Action
The primary target of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its function .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair and replication. These include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of these pathways can lead to the accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Pharmacokinetics
The compound’s antiproliferative activity has been evaluated in vitro, suggesting that it may have good bioavailability .
Result of Action
The inhibition of WRN helicase by this compound leads to genomic instability, promoting the accumulation of tumor-driven gene mutations, the generation of tumor heterogeneity, and the escape of apoptosis . Some derivatives of this compound have shown excellent inhibitory activity against different cancer cell lines .
Biochemical Analysis
Cellular Effects
In cellular studies, some N-aryl-2-trifluoromethyl-quinazolin-4-amine derivatives have shown excellent inhibitory activity against different cancer cell lines . The 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . According to docking results, some derivatives overlapped well with the binding pocket of 6YHR, a protein involved in DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromobenzonitrile and trifluoroacetic acid.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 7th position .
Scientific Research Applications
7-Bromo-2-(trifluoromethyl)quinazolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Comparison with Similar Compounds
2-(Trifluoromethyl)quinazolin-4-amine: Lacks the bromine atom at the 7th position.
7-Bromoquinazolin-4-amine: Lacks the trifluoromethyl group at the 2nd position.
2-(Trifluoromethyl)-7-chloroquinazolin-4-amine: Similar structure but with a chlorine atom instead of bromine at the 7th position.
Uniqueness: The presence of both the bromine atom and the trifluoromethyl group in 7-Bromo-2-(trifluoromethyl)quinazolin-4-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-bromo-2-(trifluoromethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKTWDUGBUTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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